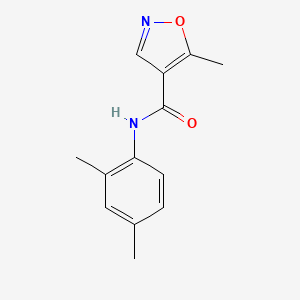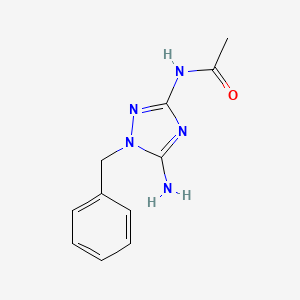
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with aminoguanidine hydrochloride under acidic conditions to form the triazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have similar structures but differ in the substituents attached to the triazole ring.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups and applications
Uniqueness
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other triazole derivatives and contributes to its specific chemical and biological properties .
Propiedades
Número CAS |
908301-61-1 |
|---|---|
Fórmula molecular |
C11H13N5O |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
N-(5-amino-1-benzyl-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17) |
Clave InChI |
CTMBOIJSOVCFTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NN(C(=N1)N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


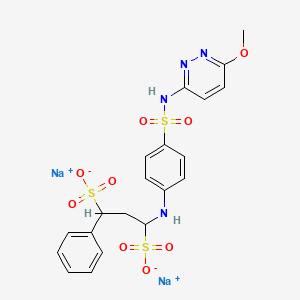
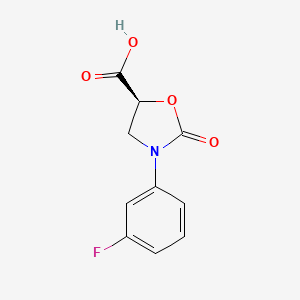
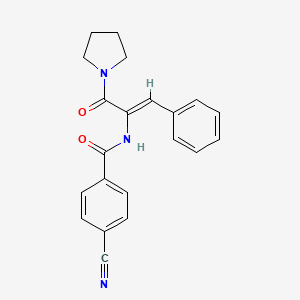
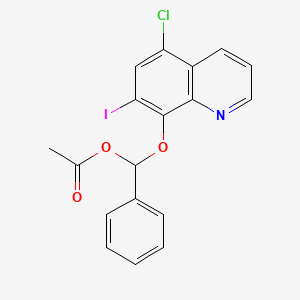
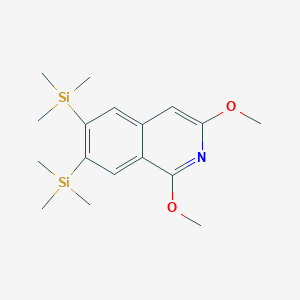
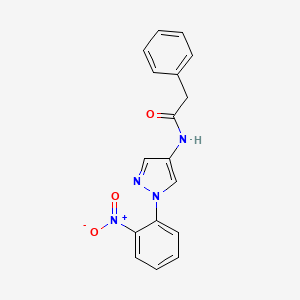
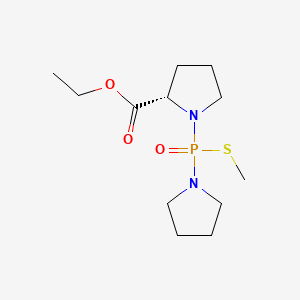
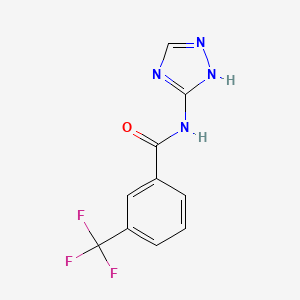
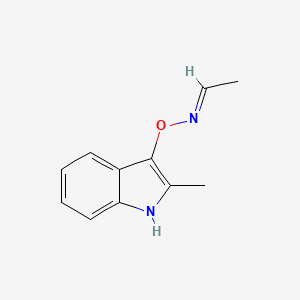
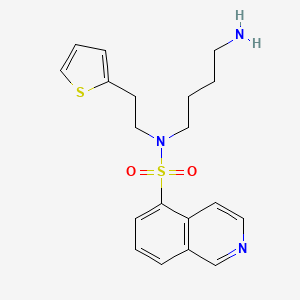
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
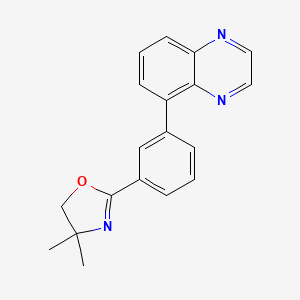
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
